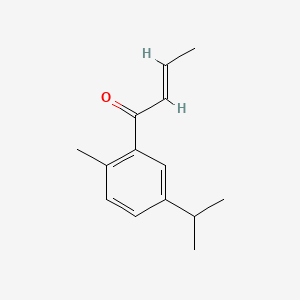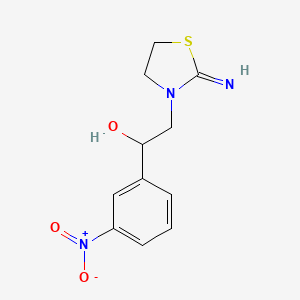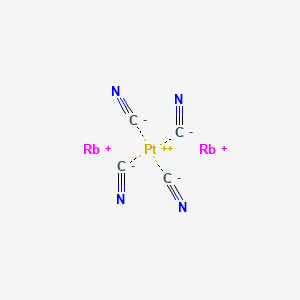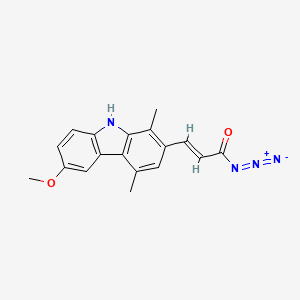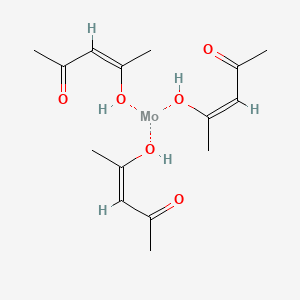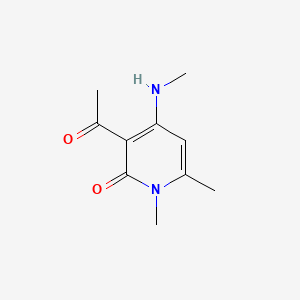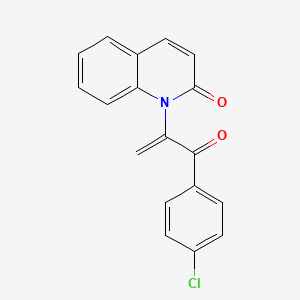
2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-chlorobenzoyl)éthényl)-2(1H)-quinolinone est un composé hétérocyclique appartenant à la famille des quinolinones. Ce composé est caractérisé par la présence d'une structure de base quinolinone, qui est un système cyclique fusionné composé d'un cycle benzénique et d'une partie pyridone. L'ajout d'un groupe 4-chlorobenzoyle et d'un groupe éthényl modifie davantage ses propriétés chimiques, ce qui en fait un composé d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(1-(4-chlorobenzoyl)éthényl)-2(1H)-quinolinone implique généralement la réaction de la 8-hydroxyquinolin-2(1H)-one avec le chlorure de 4-chlorobenzoyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant comme l'acétonitrile à température ambiante, ce qui conduit à la formation du produit souhaité par une réaction d'O-acylation . Cette méthode se distingue par son profil réactionnel propre et sa procédure simple.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas bien documentées, l'approche générale impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et les concentrations de réactifs, afin d'obtenir des rendements et une pureté plus élevés. De plus, la production industrielle peut incorporer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
1-(1-(4-chlorobenzoyl)éthényl)-2(1H)-quinolinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d'oxygène ou réduire les doubles liaisons dans la molécule.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinolinone avec des groupes fonctionnels contenant de l'oxygène supplémentaires, tandis que la réduction pourrait produire des composés plus saturés.
Applications de la recherche scientifique
1-(1-(4-chlorobenzoyl)éthényl)-2(1H)-quinolinone a une large gamme d'applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(1-(4-chlorobenzoyl)éthényl)-2(1H)-quinolinone implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que le mécanisme exact ne soit pas entièrement compris, on pense qu'il exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-chlorobenzoyl)-2-(éthylthio)-1H-benzimidazole : Ce composé partage le groupe 4-chlorobenzoyle, mais a une structure de base différente.
4-chlorobenzoate de 2-oxo-1,2-dihydroquinolin-8-yle : Semblable en ce qu'il a un noyau quinolinone et un groupe 4-chlorobenzoyle, mais diffère en position et en nature des substituants.
Unicité
1-(1-(4-chlorobenzoyl)éthényl)-2(1H)-quinolinone est unique en raison de sa combinaison spécifique de groupes fonctionnels et des propriétés chimiques qui en résultent. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
104941-04-0 |
|---|---|
Formule moléculaire |
C18H12ClNO2 |
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinolin-2-one |
InChI |
InChI=1S/C18H12ClNO2/c1-12(18(22)14-6-9-15(19)10-7-14)20-16-5-3-2-4-13(16)8-11-17(20)21/h2-11H,1H2 |
Clé InChI |
SZIBGMJBUXMXQS-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






